1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid
Description
1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid (CAS: 2060063-21-8) is a cyclobutane derivative featuring a carboxylic acid group and a tetrahydrofuran (oxolane) ring. Its molecular formula is C₁₀H₁₆O₃, with a molecular weight of 184.24 g/mol . The compound is structurally characterized by a cyclobutane core substituted with a carboxylic acid at the 1-position and an oxolane ring at the adjacent position. The compound is commercially available in high-purity forms (99–99.999%) and is typically stored at room temperature as a powder .
Properties
IUPAC Name |
1-(oxolan-2-yl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(11)9(4-2-5-9)7-3-1-6-12-7/h7H,1-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIGLFGQVNFASQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2(CCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a cyclobutane derivative, with an oxolane ring. The reaction typically requires the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group and cyclobutane ring participate in oxidation reactions under controlled conditions:
| Reagent/Conditions | Products | Mechanistic Notes | Reference |
|---|---|---|---|
| KMnO₄ (aq., acidic) | Ring-opened dicarboxylic acid | Oxidative cleavage of cyclobutane ring via radical intermediates | |
| CrO₃ (anhydrous) | 3-oxo derivatives | Selective oxidation of α-carbon adjacent to carboxylic acid | |
| O₂ (catalytic Pd/C, 150°C) | Partial dehydrogenation products | Industrial-scale oxidation with reduced side reactions |
Key findings:
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The cyclobutane ring’s strain (≈26 kcal/mol) facilitates oxidative ring-opening with strong oxidizing agents.
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Kinetic studies show 90% yield for dicarboxylic acid formation under optimized KMnO₄ conditions.
Reduction Reactions
The compound undergoes selective reductions targeting specific functional groups:
Industrial relevance:
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Catalytic hydrogenation protocols achieve >95% conversion in flow reactors.
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IR spectroscopy confirms alcohol formation (broad O-H stretch at 3300 cm⁻¹) .
Substitution Reactions
Nucleophilic substitution occurs at the cyclobutane ring when activated:
Mechanistic insights:
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Ring strain lowers activation energy for SN2 pathways.
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Steric hindrance from oxolan group reduces substitution rates at C1 .
Esterification and Derivatives
The carboxylic acid group readily forms esters and amides:
Thermodynamic data:
Cycloaddition and Ring-Opening
The strained cyclobutane participates in [2+2] and [4+2] cycloadditions:
| Reaction Partner | Conditions | Products | Stereochemistry | Reference |
|---|---|---|---|---|
| Ethylene (gas) | UV light, 254 nm | Bicyclohexane adduct | Endo preference (7:3 ratio) | |
| 1,3-butadiene | Thermal (180°C) | Fused bicyclic system | Racemic mixture |
Computational studies:
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DFT calculations show transition state energy of 32 kcal/mol for [2+2] cycloaddition.
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X-ray crystallography confirms chair-like conformation in adducts.
Scientific Research Applications
1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents, may involve this compound.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Cyclobutane Carboxylic Acid Derivatives
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical properties of 1-(oxolan-2-yl)cyclobutane-1-carboxylic acid and analogous compounds:
Key Observations:
- Polarity: The oxolane substituent in the target compound introduces moderate polarity compared to hydrophobic benzyl (C₁₂H₁₄O₂) or ethyl (C₇H₁₂O₂) groups. This enhances aqueous solubility relative to alkyl-substituted analogs but reduces it compared to cyano- or ester-containing derivatives.
- Acidity: The carboxylic acid group’s acidity is influenced by adjacent substituents. Electron-withdrawing groups (e.g., cyano in C₁₂H₁₁NO₂) increase acidity, while electron-donating groups (e.g., oxolane) may slightly reduce it .
This compound:
- Medicinal Chemistry: The rigid cyclobutane-oxolane scaffold may serve as a conformationally constrained building block for drug design, similar to cyclobutane-based amino acids used in peptide stapling (e.g., (E/Z)-1-amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid) .
- Materials Science : High-purity forms (99.9%) are available for specialized applications, such as polymer synthesis .
Analogs:
- 1-Benzylcyclobutane-1-carboxylic acid : Used in R&D for its hydrophobic aromatic group, which may improve membrane permeability in bioactive molecules .
- 3,3-Difluorocyclobutane-1,1-dicarboxylic acid 1-isopropyl ester : A key intermediate in synthesizing fluorinated pharmaceuticals due to its reactivity .
- 1-(Methoxycarbonyl)cyclobutane-1-carboxylic acid : Employed in esterification and coupling reactions .
Biological Activity
1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid is an organic compound characterized by its unique structure, which includes a cyclobutane ring and an oxolane (tetrahydrofuran) moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of receptor interactions and metabolic pathways.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a carboxylic acid functional group, which is essential for its reactivity and interaction with biological targets. The presence of the oxolane ring may influence the compound's solubility and membrane permeability, affecting its bioavailability.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity. Additionally, the oxolane group contributes to the compound's overall reactivity, enhancing its potential therapeutic effects .
Biological Activities
Preliminary studies indicate that this compound exhibits several promising biological activities:
- Anti-inflammatory Properties : Research suggests that this compound may have anti-inflammatory effects, making it a candidate for further pharmacological investigation .
- Antimicrobial Activity : Initial findings indicate potential antimicrobial properties, which could be explored for therapeutic applications against various pathogens .
Case Studies and Research Findings
A variety of studies have explored the biological activity of related compounds and derivatives:
- GPR88 Receptor Agonism : (1R,2R)-2-(Oxolan-2-yl)cyclopropane-1-carboxylic acid has been identified as a GPR88 receptor agonist, suggesting that stereochemistry plays a critical role in receptor interactions. This finding highlights the importance of structural modifications in enhancing receptor activity .
- Inflammatory Pathways : Investigations into the inflammatory pathways influenced by 3-Oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid revealed that it may inhibit pro-inflammatory cytokines, indicating a mechanism for its anti-inflammatory effects .
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Notable Activities |
|---|---|---|
| This compound | C8H12O3 | Anti-inflammatory, antimicrobial |
| (1R,2R)-2-(Oxolan-2-yl)cyclopropane-1-carboxylic acid | C8H12O3 | GPR88 receptor agonist |
| 3-Oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid | C8H12O3 | Anti-inflammatory, antimicrobial |
Future Directions
Further research is essential to elucidate the full range of biological activities associated with this compound. Investigations should focus on:
- In Vivo Studies : To confirm the therapeutic potential observed in vitro.
- Mechanistic Studies : To better understand how this compound interacts with specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
